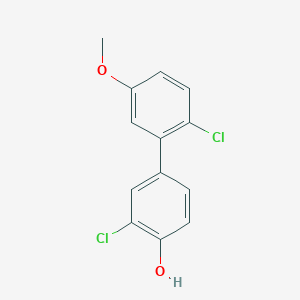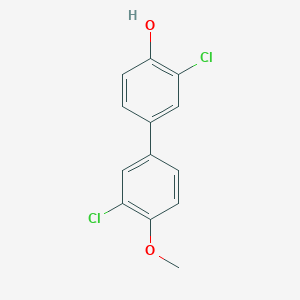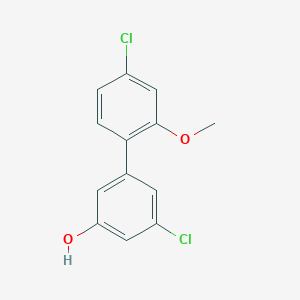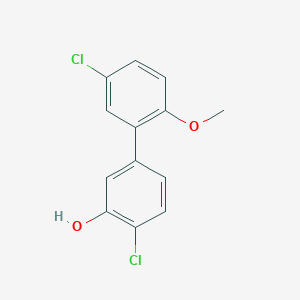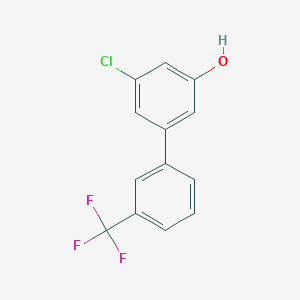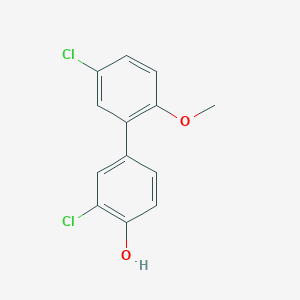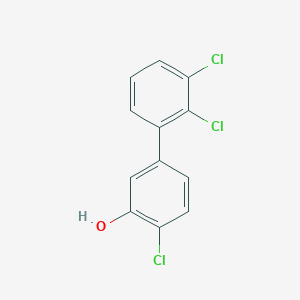
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% (2C5TFPP) is a widely used chemical compound in the scientific research and industrial sectors. It is a colorless, crystalline solid with a molecular weight of 282.5 g/mol and is soluble in water. It is a versatile compound with a wide range of applications in the laboratory, including synthesis, chromatography, and spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications, including organic synthesis, chromatography, and spectroscopy. It is also used as a reagent for the synthesis of other compounds, such as 4-chloro-2-(3-trifluoromethylphenyl)phenol.
Wirkmechanismus
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 leads to decreased production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
Inhibition of COX-2 by 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% leads to decreased production of prostaglandins, which can lead to decreased inflammation and pain. In addition, 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% has been shown to inhibit the growth of certain types of cancer cells, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is a versatile compound with a wide range of applications in the laboratory, including synthesis, chromatography, and spectroscopy. It is relatively easy to synthesize, and can be used in a variety of experimental settings. However, it is important to note that 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is a relatively potent inhibitor of COX-2, and care should be taken to ensure that it is not used in excess in any experiment.
Zukünftige Richtungen
The potential applications of 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% are numerous, and further research is needed to fully explore its potential. Possible future directions include further research into its anti-inflammatory and anti-cancer properties, as well as its potential applications in drug development. Additionally, further research is needed to explore the potential of 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% as a reagent for the synthesis of other compounds. Finally, further research is needed to explore the potential of 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% as a diagnostic tool, as it has been shown to be a potent inhibitor of COX-2.
Synthesemethoden
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is synthesized using a reaction between 2-chloro-5-nitrophenol and 3-trifluoromethyl-phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, and the product is purified by recrystallization.
Eigenschaften
IUPAC Name |
2-chloro-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTZLDBKYCQBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686087 |
Source


|
| Record name | 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-hydroxy-3'-(trifluoromethyl)biphenyl | |
CAS RN |
1261857-41-3 |
Source


|
| Record name | 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

